![molecular formula C6H11F2N B2393835 1-(3,3-Difluorocyclobutyl)ethan-1-amine CAS No. 1780847-80-4](/img/structure/B2393835.png)
1-(3,3-Difluorocyclobutyl)ethan-1-amine
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Description
1-(3,3-Difluorocyclobutyl)ethan-1-amine is a chemical compound with the molecular formula C6H11F2N . It consists of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another .
Molecular Structure Analysis
The InChI code for 1-(3,3-Difluorocyclobutyl)ethan-1-amine is 1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 . This indicates the presence of a four-membered cyclobutyl ring with two fluorine atoms attached to one of the carbon atoms and an ethanone group attached to another.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3,3-Difluorocyclobutyl)ethan-1-amine include a molecular weight of 135.16 , a predicted boiling point of 134.6±10.0 °C , and a predicted density of 1.08±0.1 g/cm3 . The compound is also predicted to have a pKa of 10.74±0.29 .Safety and Hazards
The safety information for 1-(3,3-Difluorocyclobutyl)ethan-1-amine includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
1-(3,3-difluorocyclobutyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c1-4(9)5-2-6(7,8)3-5/h4-5H,2-3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMZCKISFQKEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Difluorocyclobutyl)ethan-1-amine |
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